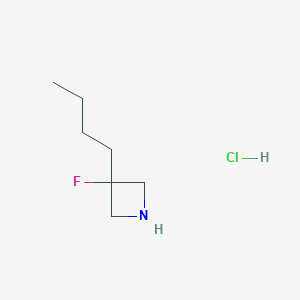

3-Butyl-3-fluoroazetidine hydrochloride

Description

Properties

IUPAC Name |

3-butyl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDOBLNVKBNIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is used in the preparation of fluorinated lysine derivatives, which are inhibitors of dipeptidyl peptidase iv.

Mode of Action

It is used as a biochemical reagent in the synthesis of fluorinated lysine derivatives. These derivatives can inhibit the activity of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism.

Biochemical Pathways

As a precursor to fluorinated lysine derivatives, it may indirectly influence the pathways regulated by dipeptidyl peptidase iv.

Biological Activity

3-Butyl-3-fluoroazetidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique azetidine ring structure and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a butyl group and a fluorine atom at the 3-position of the azetidine ring. Its chemical formula is CHClFN, indicating it is a hydrochloride salt, which typically enhances solubility in water and stability under various conditions .

Biological Activity Overview

While specific biological activity data for this compound remains limited, compounds containing azetidine rings are known for their diverse pharmacological profiles. Research indicates that these compounds often exhibit various activities, including:

- Anticancer properties

- Antimicrobial effects

- Neuroprotective activity

Anticancer Activity

A notable area of interest is the anticancer potential of azetidine derivatives. For instance, related compounds have demonstrated significant antiproliferative activity in various cancer cell lines. The following table summarizes some findings on related azetidine compounds:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Fluoro β-lactam | MCF-7 (breast cancer) | 0.075 | Inhibition of tubulin polymerization |

| 3-Fluoro β-lactam | Hs578T (triple-negative breast cancer) | 0.033 | Induction of apoptosis |

| 3-Fluoro β-lactam | MDA-MB-231 (breast cancer) | 0.620 | Interaction with colchicine-binding site |

These derivatives exhibit low toxicity in non-cancerous cells, suggesting a favorable therapeutic index .

Mechanistic Insights

Research on azetidine derivatives has revealed mechanisms by which these compounds exert their biological effects. For example, studies indicate that certain azetidines can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for developing new anticancer therapies targeting microtubule dynamics .

Case Studies

- In Vivo Studies : A study investigated the pharmacokinetics of related azetidine compounds in animal models, demonstrating significant binding affinity to target proteins involved in tumorigenesis. The results indicated that modifications to the azetidine structure could enhance both potency and selectivity against cancer cells while minimizing off-target effects .

- Neuroprotective Effects : Another study explored the neuroprotective potential of azetidine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation, contributing to neuronal survival and function .

Future Directions for Research

Further research is essential to fully elucidate the biological activities of this compound. Potential areas for exploration include:

- Synthesis of Analogues : Developing new derivatives with modified substituents to enhance biological activity.

- Mechanistic Studies : Investigating how these compounds interact at the molecular level with cellular targets.

- Clinical Trials : Conducting trials to evaluate efficacy and safety in human subjects.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Properties

One of the significant applications of 3-butyl-3-fluoroazetidine hydrochloride is in the treatment of diabetes, particularly Type 2 diabetes. The compound has been shown to be effective in managing conditions related to dipeptidyl peptidase-IV (DPP-IV), which is crucial for glucose metabolism. In a patent application, it was noted that this compound could help manage hyperglycemia and other related metabolic disorders, including obesity and hypertension .

| Condition | Mechanism | Potential Benefits |

|---|---|---|

| Type 2 Diabetes | Inhibition of DPP-IV | Improved glucose tolerance |

| Metabolic Syndrome | Modulation of insulin sensitivity | Reduction in insulin resistance |

| Hyperlipidemia | Lipid metabolism regulation | Decreased cholesterol levels |

Anticancer Activity

Research indicates that derivatives of 3-fluoroazetidine, including this compound, exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain analogues can inhibit the growth of MCF-7 human breast cancer cells with IC50 values as low as 0.075 µM . This suggests that the compound may serve as a scaffold for developing new anticancer agents.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of various 3-fluoro derivatives on MCF-7 cells. The results indicated that compounds with specific substituents exhibited enhanced activity compared to their non-fluorinated counterparts .

- Diabetes Management Trials : Clinical trials have been conducted to assess the effectiveness of DPP-IV inhibitors, including those derived from azetidine structures. These trials demonstrated significant improvements in glycemic control among participants treated with such compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-butyl-3-fluoroazetidine hydrochloride with structurally related azetidine and pyrrolidine derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings:

3,3-Difluoroazetidine hydrochloride (similarity score: 0.81) exhibits greater polarity and reduced lipophilicity than the mono-fluoro derivative due to dual electronegative substitution.

Alkyl Chain Influence :

- The butyl group in this compound significantly increases lipophilicity (logP ~2.5 estimated) compared to shorter-chain analogs like 3-fluoroazetidine hydrochloride (logP ~0.9). This property favors blood-brain barrier penetration, making it relevant for CNS drug development.

- 3-Fluoro-3-methylazetidine hydrochloride (C₄H₉ClFN) shows intermediate lipophilicity, balancing solubility and membrane permeability.

Salt Form and Stability :

- Hydrochloride salts improve aqueous solubility and crystallinity across all analogs. For example, ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS 1186663-32-0) leverages the HCl salt for enhanced stability during storage and synthesis.

- Stability under acidic conditions is superior in fluorinated azetidines vs. pyrrolidines due to reduced ring strain.

Synthetic Utility :

- 3-Fluoroazetidine hydrochloride (CAS 617718-46-4) is a versatile intermediate for coupling reactions, while This compound ’s bulkier structure may limit reactivity in sterically demanding syntheses.

- Pyrrolidine analogs (e.g., (S)-3-fluoropyrrolidine hydrochloride) are preferred for chiral synthesis but lack the azetidine ring’s metabolic stability.

Research Implications and Gaps

- Pharmacokinetics: Limited data exist on the in vivo behavior of this compound. Comparative studies with 3-fluoro-3-methylazetidine hydrochloride could clarify alkyl chain length effects on clearance rates.

- Thermal Stability : The boiling point of this compound remains uncharacterized, unlike its lower homologs (e.g., 59°C for 3-fluoroazetidine hydrochloride).

- Toxicity : Fluorinated azetidines generally exhibit low acute toxicity, but long-term effects of butyl-substituted variants require further investigation.

Preparation Methods

Bromofluorination and Cyclization Route

This route is particularly effective for synthesizing 3-fluoroazetidines with alkyl substituents such as butyl groups.

Starting Material Preparation:

- Begin with an appropriate 2-propenyl chloride derivative bearing the butyl substituent at the 3-position.

- React with sodium azide in dimethyl sulfoxide (DMSO) at room temperature to form the corresponding azide intermediate quantitatively.

-

- Treat the azide intermediate with N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et3N·3HF) in dichloromethane at 0 °C.

- This step introduces bromine and fluorine atoms regioselectively across the carbon-carbon double bond, yielding a bromofluorinated azide intermediate.

- Safety Note: Residual sodium azide must be thoroughly removed before this step to prevent explosive hydrazoic acid formation.

Azide Reduction and Boc Protection:

- Hydrogenate the bromofluorinated azide over palladium on carbon (Pd/C) under hydrogen atmosphere (5 bar) in the presence of di-tert-butyl dicarbonate (Boc2O).

- This reduces the azide to an amine and simultaneously protects it as the N-Boc carbamate.

- The N-Boc protected amine is isolated by flash chromatography.

Ring Closure via Intramolecular Substitution:

- Deprotonate the N-Boc amine using sodium hydride (NaH) in dimethylformamide (DMF) at room temperature.

- This induces intramolecular nucleophilic substitution, displacing the bromine atom and forming the azetidine ring.

- The reaction time for azetidine ring closure is longer (up to 23 hours) due to the higher ring strain compared to pyrrolidines.

- The final product is isolated in good yield.

Summary Table of Key Steps and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azide formation | Sodium azide, DMSO, RT, 2.5 h | Quantitative | Clean conversion to azide |

| Bromofluorination | NBS, Et3N·3HF, CH2Cl2, 0 °C | Not isolated | Pure enough for next step |

| Azide reduction & Boc protection | H2 (5 bar), Pd/C, Boc2O, EtOAc, RT, 100 h | 29 | Flash chromatography purification |

| Ring closure (cyclization) | NaH, DMF, RT, 23 h | 76 | Longer reaction due to azetidine strain |

Alternative Deoxofluorination Method

Another established method involves the deoxofluorination of 3-hydroxylated azetidines using reagents such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, or morphDAST®. This method converts 3-hydroxyazetidines into 3-fluoroazetidines by replacing the hydroxyl group with fluorine.

- This approach requires the prior synthesis of the 3-hydroxyazetidine precursor.

- The fluorination step is highly regioselective but may involve handling of sensitive and potentially hazardous fluorinating agents.

- Chromatographic purification may be necessary depending on side reactions.

Research Findings and Optimization

- The bromofluorination followed by azide reduction and ring closure is preferred due to minimal side reactions and avoidance of chromatographic purification for intermediates.

- The ring strain in azetidines requires longer reaction times for cyclization compared to larger ring systems like pyrrolidines.

- The overall synthetic route to 3-fluoroazetidines can achieve moderate to good yields (overall yields around 40-50% for multi-step sequences).

- Safety precautions are critical during azide handling and bromofluorination steps to prevent formation of explosive by-products.

Summary Table of Synthetic Route to this compound

| Reaction Stage | Reagents/Conditions | Product/Intermediate | Yield (%) | Comments |

|---|---|---|---|---|

| 1. Alkyl chloride to azide | NaN3, DMSO, RT | 3-azido-3-butylpropyl intermediate | Quantitative | Requires thorough washing |

| 2. Bromofluorination | NBS, Et3N·3HF, CH2Cl2, 0 °C | Bromofluorinated azide intermediate | Pure for use | Handle with safety precautions |

| 3. Azide reduction & Boc protection | H2, Pd/C, Boc2O, EtOAc, RT, extended time | N-Boc protected 3-bromo-3-fluoroazetidine | ~29 | Requires chromatographic purification |

| 4. Ring closure | NaH, DMF, RT, prolonged time | 3-Butyl-3-fluoroazetidine (N-Boc protected) | ~76 | Longer reaction due to ring strain |

| 5. Conversion to hydrochloride salt | Treatment with HCl in suitable solvent | This compound | Not specified | Standard salt formation step |

Q & A

Q. What are the recommended synthetic routes for 3-butyl-3-fluoroazetidine hydrochloride, and how can reaction conditions be optimized?

The synthesis of azetidine derivatives typically involves ring-closing reactions or functionalization of pre-existing azetidine scaffolds. For fluorinated analogs like this compound, nucleophilic fluorination or electrophilic substitution may be employed. Optimization requires a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their impact on yield and purity. Fractional factorial designs are particularly efficient for minimizing experimental runs while identifying critical variables . Characterization via NMR (to confirm fluorination and butyl substitution) and HPLC (for purity assessment) is essential .

Q. What safety protocols are critical when handling this compound?

Due to its irritant properties (as indicated for structurally similar compounds in and ), researchers must adhere to:

Q. How can researchers validate the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the butyl chain (δ ~0.8–1.5 ppm for CH2/CH3) and fluorine-induced shifts in azetidine protons.

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C7H15ClFN+).

- HPLC : Assess purity ≥98% using UV detection at 210–220 nm .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing reliance on trial-and-error. For example:

- Reaction Path Search : Identify energetically favorable fluorination routes using software like Gaussian or ORCA.

- Solvent Effects : COSMO-RS simulations optimize solvent selection for solubility and reaction efficiency .

- Feedback Loops : Integrate experimental data (e.g., kinetic profiles) into computational models to refine predictions iteratively .

Q. What experimental strategies resolve contradictions between computational predictions and empirical results?

Discrepancies often arise from oversimplified models (e.g., neglecting solvent dynamics or steric effects). Mitigation strategies include:

- Sensitivity Analysis : Test computational assumptions (e.g., dielectric constant, temperature) against experimental data.

- High-Throughput Screening : Rapidly test minor variations in conditions (e.g., catalysts, additives) to identify overlooked variables .

- Multi-scale Modeling : Combine quantum mechanics (for reaction steps) and molecular dynamics (for bulk solvent effects) .

Q. How can researchers optimize the scalability of synthesis while maintaining stereochemical fidelity?

- Membrane Separation Technologies : Purify intermediates via nanofiltration to remove byproducts without degrading the azetidine ring .

- Process Control Systems : Implement real-time monitoring (e.g., in-line FTIR) to detect deviations in reaction progress .

- DoE for Scale-up : Use response surface methodology to balance reaction time, yield, and energy consumption across batch sizes .

Q. What methodologies enable the study of this compound’s reactivity in heterogeneous catalysis?

- Surface-sensitive Spectroscopy : Use XPS or TEM to analyze catalyst-adsorbate interactions during fluorination.

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps by substituting hydrogen with deuterium in the azetidine ring .

- In-situ NMR : Monitor reaction intermediates under controlled pressure/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.